![molecular formula C17H15N7O2S B2530288 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034458-13-2](/img/structure/B2530288.png)

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

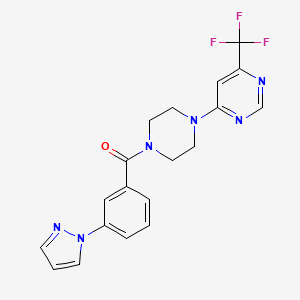

The compound , N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide, is a complex molecule that appears to be related to the field of heterocyclic chemistry. This area of study involves the synthesis and application of heterocyclic compounds, which are organic compounds that contain a ring structure composed of at least one atom other than carbon. These structures are prevalent in a variety of pharmaceuticals and are often explored for their potential therapeutic properties.

Synthesis Analysis

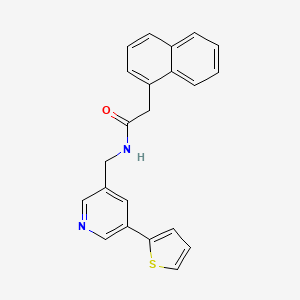

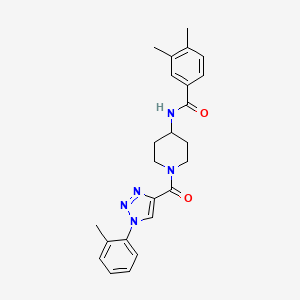

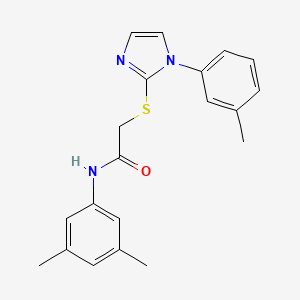

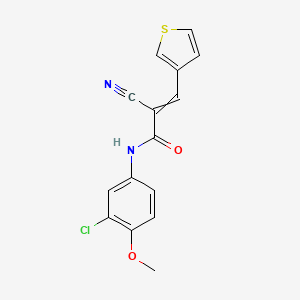

The synthesis of related heterocyclic compounds can be intricate, involving multiple steps and various reagents. For instance, the synthesis of nicotinamide derivatives is demonstrated in the first paper, where N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones. These thiones can further react with α-haloketones to produce nicotinamide derivatives, which can undergo additional cyclization to form various bi- or tricyclic annulated pyridine derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the methods described in paper could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. The compound contains several heterocyclic moieties, such as the [1,2,4]triazolo[4,3-a]pyridin and oxadiazol rings, which are known to impart specific chemical characteristics and biological activities. The presence of these rings suggests that the compound could interact with biological targets in a unique manner, potentially leading to anticancer activity as seen with related nicotinamide derivatives .

Chemical Reactions Analysis

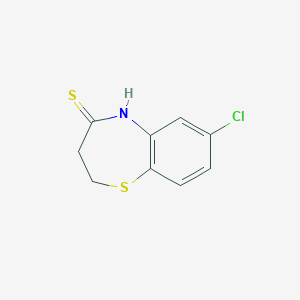

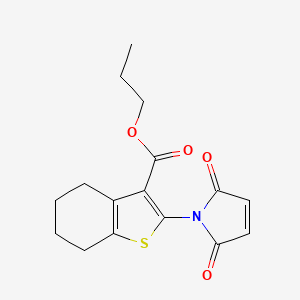

Heterocyclic compounds can undergo a variety of chemical reactions. For example, the thieno[2,3-b]pyridine derivatives synthesized in paper can react with hydrazine hydrate, formamide, and benzoyl isothiocyanate to yield different derivatives. These reactions demonstrate the versatility of heterocyclic compounds in chemical synthesis and the potential to generate a diverse array of molecules with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like nicotinamides are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The specific properties of the compound are not provided in the papers, but related compounds have shown significant anticancer activity and the ability to inhibit tubulin polymerization, which is a critical process in cell division .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

Chemical synthesis involving triazolo[4,3-a]pyridine and oxadiazole components focuses on creating a wide range of derivatives with potential biological and chemical properties. For example, the synthesis of indolizines, triazolo[4,3-a]pyridines, and oxadiazole derivatives showcases the diverse chemical transformations applicable to pyridinium salts, leading to compounds with varied heterocyclic structures (Dawood, 2004). Such synthetic routes enrich the chemical space around similar compounds, offering pathways to explore functional applications in medicinal chemistry and material science.

Biological Activity and Pharmacological Potential

Compounds featuring nicotinamide and related heterocycles often exhibit significant biological activities. Research into nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, underscores the relevance of such chemical structures in biological systems. NNMT plays a crucial role in metabolism, aging, and disease pathology, making it a target for therapeutic intervention in conditions like obesity, diabetes, and cancer (van Haren et al., 2016). Investigating compounds with structural affinity to nicotinamide could thus contribute to the discovery of novel inhibitors or activators of NNMT, with implications for treating metabolic disorders and related diseases.

Antimicrobial and Antifungal Applications

The exploration of triazole, oxadiazole, and pyrimidine derivatives reveals potential antimicrobial and antifungal applications. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown promising antifungal activities against pathogens like Rhizoctonia solani, indicating the potential of these compounds in developing new agrochemicals or pharmaceuticals with antifungal properties (Chen et al., 2008). Such findings highlight the utility of researching compounds with similar chemical backbones for applications in disease control and agriculture.

Wirkmechanismus

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to inhibit various enzymes and receptors, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

1,2,4-oxadiazole derivatives are generally known for their good metabolic stability .

Result of Action

1,2,4-oxadiazole derivatives have been found to exhibit various biological activities, suggesting that they could have multiple effects at the molecular and cellular level .

Action Environment

The stability and activity of 1,2,4-oxadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2S/c1-10-20-16(26-23-10)11-6-4-8-24-13(21-22-14(11)24)9-19-15(25)12-5-3-7-18-17(12)27-2/h3-8H,9H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXTXOUGLRPESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C(N=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)